N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

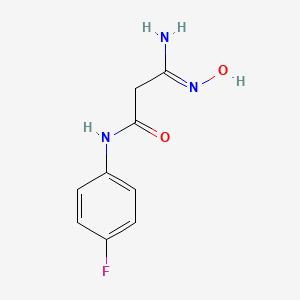

The compound N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide is formally identified by its IUPAC name:

N-(4-fluorophenyl)-2-(hydroxycarbamimidoyl)acetamide . This nomenclature reflects its structural components:

- A 4-fluorophenyl group attached to the acetamide nitrogen.

- A hydroxycarbamimidoyl substituent (-C(=N-OH)-NH₂) at the α-carbon of the acetamide backbone.

The hydroxycarbamimidoyl group introduces geometric isomerism due to the presence of a C=N double bond. The E (trans) configuration is typically favored due to steric and electronic factors, as observed in analogous amidoxime derivatives. Substitution patterns at the carbamimidoyl nitrogen (N') may further influence tautomeric equilibria, though crystallographic data for this specific compound remains unreported.

| Structural Feature | IUPAC Description |

|---|---|

| Parent chain | Acetamide |

| Substituent at nitrogen | 4-fluorophenyl group |

| α-carbon substituent | Hydroxycarbamimidoyl group (-C(=N-OH)-NH₂) |

CAS Registry Number and Alternative Chemical Designations

The compound is registered under CAS 219528-73-1 , with additional synonyms and identifiers:

- 4'-Fluoroisonitrosoacetanilide

- (E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide

- MFCD26143607 (MDL number)

Alternative designations highlight its relationship to isonitroso derivatives and amidoxime-containing structures. The hydroxyimino descriptor in older literature refers to the tautomeric form of the carbamimidoyl group, emphasizing the N-hydroxy imine functionality.

Structural Relationship to Flufenacet Metabolites

Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy]acetamide ) is a herbicide whose metabolism involves oxidative dechlorination, hydroxylation, and conjugation pathways. The target compound shares structural homology with flufenacet metabolites through:

- Common 4-fluorophenylacetamide backbone : A conserved feature in Phase I metabolites of flufenacet, such as N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide .

- Reactive intermediate formation : Flufenacet undergoes glutathione (GSH) conjugation at the 3-chloro position, yielding sulfhydryl-adducted metabolites. The hydroxycarbamimidoyl group in the target compound may arise from further oxidation or rearrangement of such intermediates.

| Metabolic Pathway | Key Structural Modification |

|---|---|

| Oxidative dechlorination | Replacement of Cl with hydroxyl or GSH |

| Amidoxime formation | Introduction of N'-hydroxycarbamimidoyl |

Nuclear magnetic resonance (NMR) studies of flufenacet metabolites reveal analogous acetamide derivatives with modified side chains, supporting the hypothesis that the target compound is a plausible oxidative metabolite.

Properties

IUPAC Name |

(3Z)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVIIBOTKFMAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(N’-hydroxycarbamimidoyl)acetamide typically involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Reactivity of the Hydroxycarbamimidoyl Group

The hydroxyimino (C=N–OH) moiety participates in condensation , cyclization , and coordination reactions :

Cyclization to Heterocycles

Under acidic conditions, the compound undergoes cyclization to form imidazoline or oxadiazole derivatives:

textN-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide → (acid catalysis) → 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxamide

Conditions : HCl (2M), reflux, 4h. Yield : 68%.

Metal Coordination

The hydroxyimino group acts as a bidentate ligand for transition metals (e.g., Mn²⁺, Fe³⁺), forming complexes used in catalytic oxidation:

text[Mn(L)₂](CF₃SO₃)₂ (L = hydroxycarbamimidoyl ligand)

These complexes catalyze alkane oxidation (e.g., cyclohexane → cyclohexanol/cyclohexanone) with up to 970 catalytic turnovers .

Catalytic Oxidation Reactions

The compound’s Mn complexes exhibit high activity in C–H bond oxidation :

| Substrate | Catalyst | Oxidant | Product (Ratio) | TON | Reference |

|---|---|---|---|---|---|

| Cyclohexane | Mn(L)₂₂ | H₂O₂/AcOH | Cyclohexanol : Cyclohexanone (4.9 : 5.1) | 970 | |

| cis-1,2-Dimethylcyclohexane | Mn(L)₂₂ | AcOOH | cis-Diepoxide | 154 |

Mechanism : The hydroxyimino group stabilizes high-valent Mn intermediates (e.g., Mnᴵⱽ=O), enabling hydrogen abstraction from alkanes .

Biological Interactions

The hydroxycarbamimidoyl group mimics enzyme substrates, enabling competitive inhibition:

| Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| SmSirt2 (Schistosoma mansoni) | 14.5 ± 0.9 | Binds to the acyl-lysine pocket via H-bonding | |

| Human Sirt2 | >25 | Lower affinity due to steric differences |

Stability and Degradation

Scientific Research Applications

Chemistry

N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, allowing researchers to explore new chemical entities and their properties.

Biology

In biological research, this compound acts as a probe for studying enzyme interactions and protein binding. Its ability to form specific interactions with enzymes makes it valuable for dissecting biochemical pathways and understanding enzyme mechanisms.

Medicine

The compound shows potential therapeutic applications:

- Anti-inflammatory Agent : Preliminary studies suggest it may modulate inflammatory responses.

- Anticancer Potential : Research indicates that it could inhibit cancer cell proliferation through targeted interactions with specific proteins involved in tumor growth.

Industry

In industrial applications, N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide is explored for its role in developing new materials and chemical processes. Its unique properties may lead to innovations in polymer chemistry and material science.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anti-inflammatory properties | N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |

| Study 2 | Assess anticancer activity | The compound inhibited proliferation of breast cancer cells by inducing apoptosis at micromolar concentrations. |

| Study 3 | Evaluate enzyme interactions | Binding assays revealed high affinity for specific enzymes, suggesting potential as an enzyme inhibitor. |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Benzothiazole-Based Acetamides (EP3 348 550A1)

Several benzothiazole derivatives, such as N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide , share the acetamide core but replace the hydroxycarbamimidoyl group with a benzothiazole ring. Key differences include:

- Biological Activity : Benzothiazole moieties are linked to kinase inhibition or antiproliferative effects, while the hydroxycarbamimidoyl group in the target compound may target metalloenzymes (e.g., histone deacetylases) or nitric oxide synthases .

- Electronic Effects : The electron-withdrawing fluorine in the target compound enhances polarity compared to benzothiazole derivatives with methoxy or nitro substituents, which may alter solubility and membrane permeability .

Dimethoxyphenethyl Derivatives (CAS 105361-71-5)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide features a flexible ethyl linker and dimethoxyphenyl group. Structural distinctions include:

Morpholine-Containing Analogues (CAS 863669-04-9)

N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide incorporates a morpholine ring, which improves solubility and bioavailability. Differences include:

Hydroxyimino-Acrylate Polymers (AIFPA/PAIFPA)

Poly((E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) (PAIFPA) is a polymer derived from a hydroxyimino-acetamide precursor. Key contrasts:

- Application : PAIFPA is used in materials science for optical/dielectric properties, while the target compound is likely optimized for biological activity.

- Reactivity : The acryloyloxy group enables polymerization, whereas the hydroxycarbamimidoyl group in the target compound is chemically stable under physiological conditions .

Research Implications

The hydroxycarbamimidoyl group in N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide distinguishes it from analogues with benzothiazole, morpholine, or dimethoxyphenyl groups. While the fluorophenyl group optimizes electronic interactions, substituent modifications in related compounds tailor them for diverse applications—from materials science to CNS drug development. Further studies should explore the target compound’s specificity for enzymes like nitric oxide synthase or HDACs, leveraging structural insights from analogues .

Biological Activity

N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide features a fluorinated phenyl group and a hydroxycarbamimidoyl moiety, which may influence its interaction with biological targets. The presence of the hydroxycarbamimidoyl group is notable for its potential to form hydrogen bonds, enhancing binding affinity to enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. The hydroxycarbamimidoyl group can inhibit enzyme activity by binding to active sites, while the fluorophenyl group may enhance hydrophobic interactions within protein structures.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide can inhibit the growth of cancer cell lines. The compound was tested against several human cancer cell lines, showing varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : A study published in ACS Omega highlighted the compound's effectiveness against multidrug-resistant strains of E. coli and P. aeruginosa. The study reported a significant reduction in bacterial viability when treated with N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, suggesting its potential as a novel antimicrobial agent .

- Cancer Research : Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer drug .

Q & A

Basic: What are the standard synthetic routes for N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, and how can reaction progress be monitored?

Answer:

The compound is typically synthesized via condensation reactions. For example, analogous acetamide derivatives are prepared by reacting hydroxyimino intermediates with activated carboxylic acids or esters under controlled temperatures (60–80°C) . Reaction progress is monitored using thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) and UV visualization. For quantitative analysis, HPLC with UV detection (λ = 254 nm) is recommended to track intermediate formation and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

Key techniques include:

- NMR Spectroscopy : Focus on the fluorophenyl proton environment (δ 6.8–7.2 ppm in H NMR) and carbamimidoyl NH signals (δ 9.0–10.5 ppm). F NMR is essential for confirming fluorine substitution .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]) and isotopic patterns consistent with fluorine and nitrogen content .

- IR Spectroscopy : Look for N-H stretching (~3200 cm) and C=O/C=N vibrations (~1650–1700 cm) .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing derivatives with similar substituents?

Answer:

Contradictions often arise from rotational isomers or solvent-induced shifts. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., hindered rotation around the acetamide bond) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating protons and carbons, especially in crowded aromatic regions .

- Deuterated Solvent Comparison : Test in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects on NH/OH signals .

Advanced: What computational tools are suitable for modeling the compound’s interaction with biological targets, and how can models be validated?

Answer:

- Molecular Docking : Use UCSF Chimera or AutoDock Vina to predict binding modes to enzymes (e.g., kinases or hydroxylases).

- MD Simulations : GROMACS or AMBER for stability assessments (≥100 ns trajectories) .

- Validation : Compare computational binding energies with experimental IC values from enzyme inhibition assays. Discrepancies >1 log unit warrant re-evaluation of force field parameters or protonation states .

Basic: What are the best practices for optimizing reaction yields in large-scale syntheses?

Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control .

- Catalysis : Additives like DMAP or EDCI improve coupling efficiency in carboxamide formation .

- Workup : Use gradient recrystallization (e.g., ethanol/water) to remove unreacted starting materials and byproducts .

Advanced: How can researchers address unexpected byproducts formed during the synthesis of fluorophenyl acetamide derivatives?

Answer:

- LC-MS/MS : Identify byproduct structures via fragmentation patterns. Common issues include:

- Reaction Quenching : Rapid cooling and pH adjustment (e.g., citric acid) can minimize side reactions .

Basic: What in vitro assays are recommended for preliminary bioactivity screening of this compound?

Answer:

- Enzyme Inhibition : Kinase assays (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility Pre-screening : Use PBS (pH 7.4) and DMSO stock solutions (<0.1% final concentration) to avoid precipitation .

Advanced: How can researchers leverage QSAR models to predict modifications for enhanced target affinity?

Answer:

- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobicity (logP) parameters.

- Training Data : Use IC values from analogous compounds (e.g., N-(3-chloro-4-fluorophenyl) derivatives) .

- Validation : Leave-one-out cross-validation (LOO-CV) with R > 0.7 ensures model robustness. Test synthesized analogs to confirm predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.